molecular formula C8H14O2 B1609282 Propyl tiglate CAS No. 61692-83-9

Propyl tiglate

Cat. No. B1609282
CAS RN: 61692-83-9
M. Wt: 142.2 g/mol
InChI Key: RZWMDOQSXWAAMC-FNORWQNLSA-N
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Description

Propyl tiglate, also known as Propyl trans-2-methyl-2-butenoate, is a synthetic compound . It has a molecular weight of 142.20 and is used as a flavor and fragrance agent .


Molecular Structure Analysis

The linear formula for Propyl tiglate is CH3CH=C(CH3)CO2CH2CH2CH3 . The molecular structure can be further analyzed using tools like ChemSpider .


Physical And Chemical Properties Analysis

Propyl tiglate has a refractive index of n20/D 1.4371 (lit.) . It has a boiling point of 176-180 °C (lit.) and a density of 0.904 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Propyl tiglate, like related compounds, may be synthesized through catalytic processes. Tan Zhi (2003) described the catalytic synthesis of Propyl Propionate, a similar ester, using the esterification reaction of n-propanol with propionic acid catalyzed by Ti(SO4)2·4H2O, achieving a conversion of 96.5% under optimal conditions (Tan, 2003).

Environmental Applications

  • In environmental contexts, compounds like propyl tiglate could be involved in degradation processes. A study by Martins et al. (2017) on the degradation of propyl paraben (PPB) using TiO2 nanotube electrodes highlights the potential of titanium-based materials in degrading similar organic compounds (Martins et al., 2017).

Photocatalysis

  • Photocatalysis research often involves titanium dioxide (TiO2), which is extensively used due to its strong oxidizing power. Research by Su et al. (2004) on TiO2 sols prepared for photocatalytic applications provides insights into the microstructural and chemical properties relevant to photocatalysis, which could be applicable to the breakdown or synthesis of compounds like propyl tiglate (Su, Hong, & Tseng, 2004).

Toxicology and Health Effects

  • The toxicological effects of compounds similar to propyl tiglate, such as propyl gallate, have been studied, giving insights into the possible health implications of related antioxidants. Perez et al. (2007) conducted a study on allergic contact dermatitis from propyl gallate, noting a significant increase in propyl gallate-positive rates on patch testing over a decade, possibly due to increased use in the cosmetic industry (Perez, Basketter, White, & McFadden, 2007).

Nanotechnology and Materials Science

  • In nanotechnology, surface modification of nanoparticles can enhance their performance in various applications. Sen et al. (2015) demonstrated the functionalization of TiO2 nanoparticles with propyl sulfonate groups, leading to stable nanofluids with high particle concentration and low viscosity while retaining electrochemical activity. This research indicates the potential for innovative uses of similar compounds in materials science (Sen et al., 2015).

Polymer Science

  • The synthesis of polymers from propylene, related to propyl tiglate, has been explored. Mitani et al. (2003) reported on syndiospecific living propylene polymerization catalyzed by titanium complexes, highlighting the relevance of such processes in polymer science (Mitani et al., 2003).

Sensor Technology and Food Safety

  • In food safety, the detection of synthetic antioxidants like propyl gallate, a compound related to propyl tiglate, is crucial. Han et al. (2019) developed a photoelectrochemical sensor based on ZnO nanorods and MoS2 flakes for sensitive and selective determination of propyl gallate in edible oils, demonstrating the potential for sensors in monitoring similar compounds (Han et al., 2019).

Pharmaceuticals and Drug Delivery

properties

IUPAC Name

propyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWMDOQSXWAAMC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317472
Record name Propyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl tiglate

CAS RN

61692-83-9
Record name Propyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61692-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 2-methylcrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
RJ Bartelt, LL Jackson, AM Schaner - Journal of chemical ecology, 1985 - Springer
… The flies may not be able to discriminate among all the esters, since propyl tiglate was quite active even though it was never detected in D. virilis. Perhaps a more natural bioassay …
Number of citations: 40 link.springer.com
R Omidbaigi, F Sefldkon, F Kazemi - Journal of Essential Oil …, 2003 - Taylor & Francis
… %), 2-methyl butyl angelate (13.02%), propyl tiglate (12.00%), iso-amyl angelate (6.63%), 3-… amyl-2-methyl butyrate (2.77%) and propyl tiglate (2.34%). The extraction of the essential oil …
Number of citations: 18 www.tandfonline.com
RA Moats, RJ Bartelt, LL Jackson… - Journal of chemical …, 1987 - Springer
… Propyl tiglate was sometimes present in trace amounts. Replicated … Propyl tiglate was intermediate in activity, although all four … Conversely, propyl tiglate is probably of little importance …
Number of citations: 34 link.springer.com
SA El-Sawi, MA Mohamed - Food Chemistry, 2002 - Elsevier
… A positive effect was also observed with propyl tiglate. Also, the application of micronutrient spray decreased the concentrations of some cumin seed oil compounds compared with the …
Number of citations: 145 www.sciencedirect.com
ID Souza, H Nan, MEC Queiroz, JL Anderson - pstorage-acs-6854636.s3 …
… Propyl tiglate … Propyl tiglate … 2-hexanone (12), methyl butyrate (16), Methyl 4pentenoate (21), Methyl pentanoate (22), propyl tiglate (28), n-pentane (34), 3-methyl1,4-pentadiene (36), 1,5…
A Suwanagul, DG Richardson - VII International Symposium on Pear …, 1997 - actahort.org
… compounds from the tube, the packed charcoal was carefully transferred into a 1 ml crimp vial and 0.3 ml chromatographic grade carbon disulfide containing 0.226 mg/ml propyl tiglate …
Number of citations: 68 www.actahort.org
KJ Johnson, BJ Prazen, RK Olund… - Journal of separation …, 2002 - Wiley Online Library
… and 2,4,5 trimethylthiazole and propyl tiglate peaks. GRAM results in both resolution and robust … Propyl tiglate was not quantified using GRAM because it was sufficiently resolved to be …
A Suwanagul, DG Richardson - … for the degree of Doctor of … - ir.library.oregonstate.edu
… To elute the compounds from the tube, packed charcoal was carefully transferred into a 1 ml crimp vial and 0.3 ml of 0.226 mg/ml propyl tiglate standard in chromatographic grade …
Number of citations: 0 ir.library.oregonstate.edu
P Morales, E Fernández-García, M Nuñez - Journal of food protection, 2005 - Elsevier
… Ethyl acetate, ethyl butyrate, ethyl caproate, methyl acetate, isopropyl acetate, and propyl tiglate were the major esters, and ethanol, 2-propanol, and 3-methyl butanol were the major …
Number of citations: 30 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… 3226 1-Phenyl-1, 2-propanedione acid) 3227 Propenyl propyl disulfide 3188 2-Methyl-3-furanthiol 3228 Propyl disulfide 3189 2-Methyl-3, 5-or 6-furfuryl 3229 iso-Propyl tiglate (iso-…
Number of citations: 0 link.springer.com

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